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Compound of Interest

Compound Name: 4-Amino-3-chloropyridine

Cat. No.: B195901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-3-chloropyridine (CAS No. 19798-77-7). Due to the limited availability of public

experimental spectra for this specific compound, this document presents a combination of

available mass spectrometry data and detailed predictions for Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy based on data from analogous compounds. This guide is

intended to assist researchers in the identification, characterization, and quality control of 4-
Amino-3-chloropyridine.

Introduction
4-Amino-3-chloropyridine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science. Accurate spectroscopic characterization is crucial for

confirming its molecular structure and purity. This guide covers the key spectroscopic

techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and

Infrared (IR) spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. For 4-Amino-3-chloropyridine (C₅H₅ClN₂), the expected molecular weight is

approximately 128.56 g/mol .
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Table 1: Mass Spectrometry Data for 4-Amino-3-chloropyridine

m/z (Mass-to-Charge Ratio) Relative Intensity Interpretation

128 High
Molecular ion peak [M]⁺

containing ³⁵Cl

130 Medium (approx. 1/3 of M⁺)
Molecular ion peak [M+2]⁺

containing ³⁷Cl

93 Medium Loss of Cl ([M-Cl]⁺)

66 Medium
Loss of HCN from the [M-Cl]⁺

fragment

Experimental Protocol (General for Electron Ionization
MS)
A sample of 4-Amino-3-chloropyridine is introduced into the mass spectrometer, typically

after separation by gas chromatography (GC-MS). In the ion source, the molecules are

bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio

and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectra for 4-Amino-3-chloropyridine,

based on the analysis of related aminopyridines and chloropyridines.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding

to the three protons on the pyridine ring, and a broad signal for the amino protons.

Table 2: Predicted ¹H NMR Data for 4-Amino-3-chloropyridine (in CDCl₃)
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 8.0 - 8.2
Singlet (or narrow

doublet)
-

H-5 6.8 - 7.0 Doublet ~ 5-6

H-6 8.2 - 8.4 Doublet ~ 5-6

NH₂ 4.5 - 5.5 Broad Singlet -

Rationale for Predictions: The electron-withdrawing chlorine atom and the pyridine nitrogen will

deshield the adjacent protons (H-2 and H-6), shifting them downfield. The amino group is

electron-donating, which will shield the ortho and para protons (H-5).

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the

pyridine ring.

Table 3: Predicted ¹³C NMR Data for 4-Amino-3-chloropyridine (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)

C-2 148 - 152

C-3 120 - 124

C-4 145 - 149

C-5 115 - 119

C-6 150 - 154

Rationale for Predictions: The carbon attached to the amino group (C-4) and the carbons

adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded. The carbon

bearing the chlorine atom (C-3) will also be downfield, while C-5 will be the most shielded.

Experimental Protocol (General for NMR)
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A solution of 4-Amino-3-chloropyridine is prepared in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) and placed in an NMR tube. The spectrum is acquired on a high-field NMR

spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically

obtained to simplify the signals to singlets.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for 4-Amino-3-chloropyridine

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (asymmetric and

symmetric)
3400 - 3200 Medium-Strong

C-H Stretch (aromatic) 3100 - 3000 Medium

C=N and C=C Stretch (pyridine

ring)
1620 - 1450 Strong

N-H Bend (scissoring) 1650 - 1580 Medium-Strong

C-Cl Stretch 800 - 600 Strong

Experimental Protocol (General for ATR-FTIR)
A small amount of solid 4-Amino-3-chloropyridine is placed directly on the crystal of an

Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then

recorded as the infrared beam passes through the crystal and is reflected from the sample

surface.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Amino-3-chloropyridine.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

4-Amino-3-chloropyridine
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Caption: General workflow for spectroscopic analysis.

Interrelation of Spectroscopic Data for Structural
Elucidation
The different spectroscopic techniques provide complementary information that, when

combined, allows for the unambiguous determination of the molecular structure.
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Caption: Interrelation of spectroscopic data.

This guide provides a foundational understanding of the spectroscopic properties of 4-Amino-
3-chloropyridine. For definitive structural confirmation and purity assessment, it is

recommended to acquire experimental spectra on the specific batch of the compound being

used and compare it with the data and predictions presented herein.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-Amino-3-
chloropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195901#spectroscopic-data-of-4-amino-3-
chloropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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